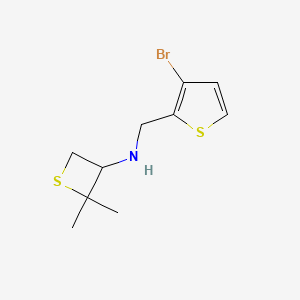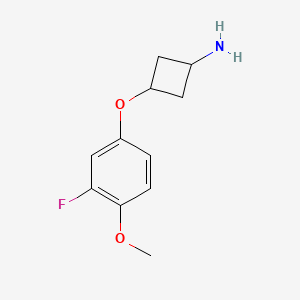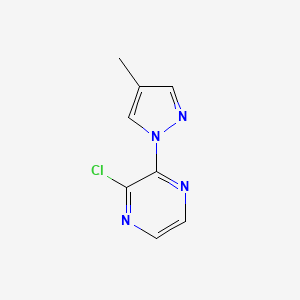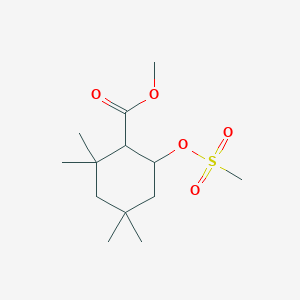
Methyl 2,2,4,4-Tetramethyl-6-((methylsulfonyl)oxy)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C13H24O5S and a molecular weight of 292.39 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with methyl groups and a methylsulfonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate typically involves the reaction of 2,2,4,4-tetramethylcyclohexane-1-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of appropriate solvents and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in the formation of various substituted cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione: This compound has a similar cyclohexane structure but with different substituents.
Leptospermone: Another compound with a cyclohexane ring and multiple methyl groups.
Uniqueness
Methyl 2,2,4,4-tetramethyl-6-((methylsulfonyl)oxy)cyclohexane-1-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H24O5S |
|---|---|
Molekulargewicht |
292.39 g/mol |
IUPAC-Name |
methyl 2,2,4,4-tetramethyl-6-methylsulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H24O5S/c1-12(2)7-9(18-19(6,15)16)10(11(14)17-5)13(3,4)8-12/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
QRRBFIMTBKQMOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(C(C1)(C)C)C(=O)OC)OS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15277467.png)
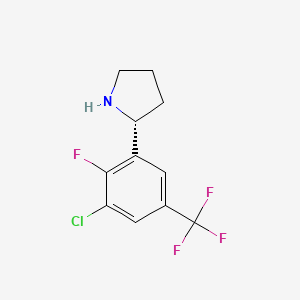
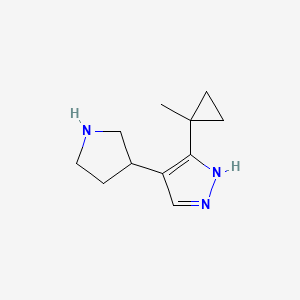
![tert-Butyl (R)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15277486.png)
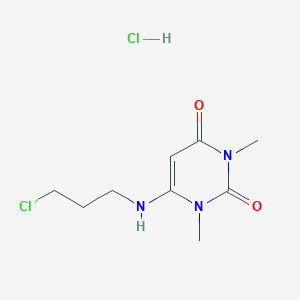

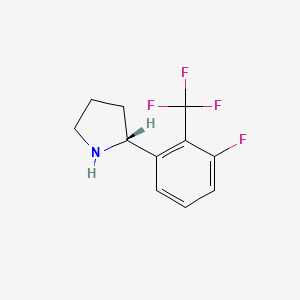
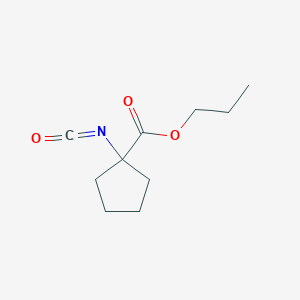
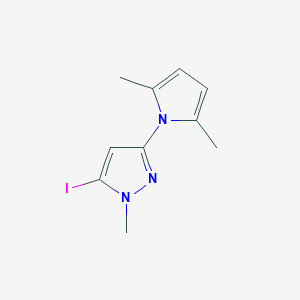
![3-{[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine](/img/structure/B15277531.png)
